molecular formula C13H9ClN2O B1326651 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline CAS No. 1071350-94-1

3-(6-Chloro-1,3-benzoxazol-2-yl)aniline

Cat. No.: B1326651
CAS No.: 1071350-94-1
M. Wt: 244.67 g/mol
InChI Key: UYOQZGWIBYYUPP-UHFFFAOYSA-N
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Description

3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties The synthesis and structural properties of benzoxazole derivatives have been extensively explored, highlighting their potential in creating novel compounds with varied applications. For instance, the reaction of chloral with substituted anilines forming various derivatives opens up pathways to synthesize substances with unique structural and spectroscopic properties (Issac & Tierney, 1996). This synthetic versatility is crucial for the development of materials and molecules with tailored functions.

Antioxidant Capacity Benzoxazole derivatives have been investigated for their antioxidant properties, exemplified by studies on the ABTS/PP decolorization assay. Such studies elucidate the reaction pathways of antioxidants, emphasizing the specificity and potential biases in comparing different antioxidants, and highlighting the benzoxazole scaffold's role in designing new antioxidant compounds (Ilyasov et al., 2020).

Material Science Applications The relevance of benzoxazole derivatives in material science, especially highlighted by the microwave-assisted synthesis of these compounds, underscores their importance in creating materials with novel properties. This technique allows for the efficient and diverse synthesis of benzoxazole derivatives, which have shown significant promise in dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).

Medicinal Chemistry In medicinal chemistry, the guanidine group bonded to a benzazole ring results in compounds like 2-guanidinobenzazoles, which have shown potential therapeutic activities, including cytotoxicity and inhibition of cell proliferation (Rosales-Hernández et al., 2022). This signifies the compound's role in the synthesis of pharmacologically active agents.

CO2 Utilization Research on the chemical fixation of CO2 with aniline derivatives into functionalized azoles offers an innovative approach to synthesizing valuable chemicals from CO2, presenting an environmentally friendly alternative to traditional synthesis methods (Vessally et al., 2017).

Plant Defence Metabolites Benzoxazinoids, related to benzoxazoles, play a role in plant defense against biological threats. Their study provides insights into the synthesis of antimicrobial compounds based on the benzoxazinone and benzoxazolinone structures (de Bruijn et al., 2018).

Biochemical Analysis

Biochemical Properties

3-(6-Chloro-1,3-benzoxazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating various biochemical pathways and processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can lead to changes in gene expression, impacting various cellular functions such as growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in either the inhibition or activation of the target biomolecule . For instance, this compound can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can disrupt various signaling pathways, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its efficacy and potency, affecting the outcomes of long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity or other adverse effects . For instance, high doses of this compound have been associated with liver toxicity in certain animal models. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, the compound can be metabolized by cytochrome P450 enzymes, which are a family of enzymes involved in the metabolism of many xenobiotics. This metabolism can lead to the formation of metabolites that may have different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound can influence its overall efficacy and toxicity, as it determines the concentration of the compound at the site of action.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production.

Properties

IUPAC Name

3-(6-chloro-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-4-5-11-12(7-9)17-13(16-11)8-2-1-3-10(15)6-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOQZGWIBYYUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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